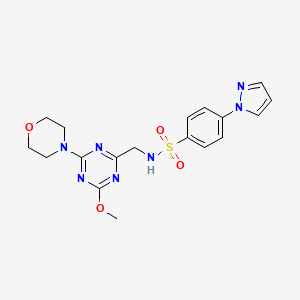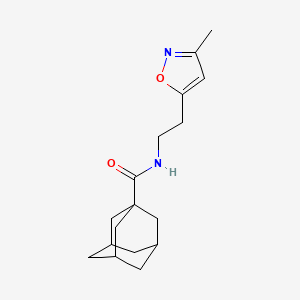
(3r,5r,7r)-N-(2-(3-methylisoxazol-5-yl)ethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(2-(3-methylisoxazol-5-yl)ethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Neurodegenerative Diseases
Adamantane-based scaffolds, such as amantadine and memantine, have been recognized for their pharmacological potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's disease. The pharmacological profile of these compounds, including over 75 natural and synthetic adamantane derivatives, reveals their significant potential beyond the well-known amantadine and memantine. Research indicates that derivatives like 1-fluoro- and 1-phosphonic acid adamantane might offer superior efficacy against Alzheimer's and Parkinson's diseases among other neurodegenerative conditions. This suggests a promising direction for future studies aimed at developing new therapeutic agents for these debilitating diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Versatility in Supramolecular Chemistry
The versatility of adamantane-based compounds extends to supramolecular chemistry, where they serve as a foundational element for the development of new materials with potential biomedical applications. For instance, benzene-1,3,5-tricarboxamides (BTAs), a class of compounds structurally distinct yet conceptually related to adamantane derivatives, demonstrate extensive utility across nanotechnology, polymer processing, and biomedicine due to their self-assembly into nanometer-sized structures and multivalent nature. The adaptability of BTAs underscores the broader potential of rigid, structured compounds like adamantane derivatives in various scientific and technological domains (Cantekin, De Greef, & Palmans, 2012).
Propiedades
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-4-15(21-19-11)2-3-18-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h4,12-14H,2-3,5-10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKLYLKJTUWDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
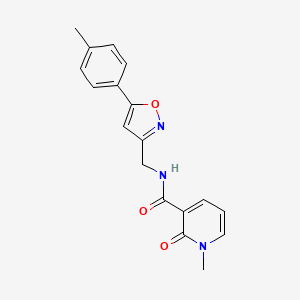
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
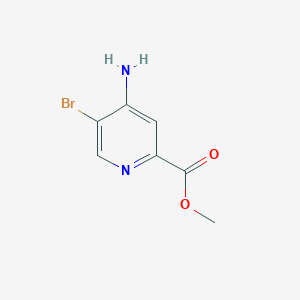
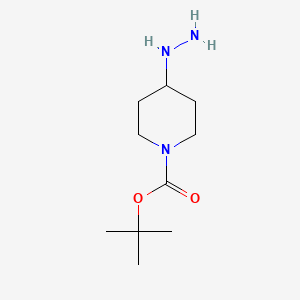
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)
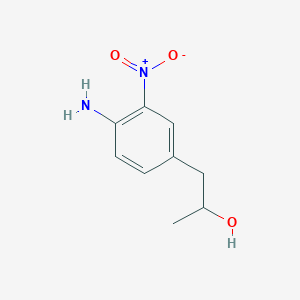
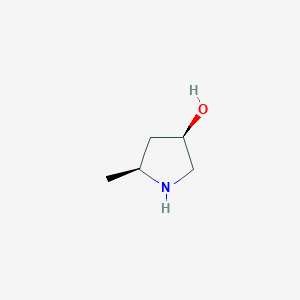

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)
